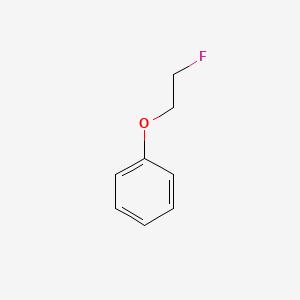

Benzene, 2-fluoroethoxy-

Description

Structure

3D Structure

Properties

CAS No. |

405-97-0 |

|---|---|

Molecular Formula |

C8H9FO |

Molecular Weight |

140.15 g/mol |

IUPAC Name |

2-fluoroethoxybenzene |

InChI |

InChI=1S/C8H9FO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

AYKJNUKVVLAVFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoroethoxybenzene and Its Substituted Analogues

Established Synthetic Pathways for 2-Fluoroethoxybenzene: Optimization and Mechanistic Insights

Traditional methods for the synthesis of aryl ethers have been adapted and optimized for the preparation of 2-fluoroethoxybenzene. These pathways, primarily direct etherification and functional group interconversion, remain fundamental in organic synthesis.

Direct Etherification Reactions in the Synthesis of Aryl Fluoroalkyl Ethers

Direct etherification strategies involve the formation of the C-O bond between a phenol (B47542) and a 2-fluoroethyl source. The Williamson ether synthesis and the Mitsunobu reaction are cornerstone methods in this category.

Williamson Ether Synthesis: This classic method involves the S_N2 reaction between a phenoxide ion and an alkyl halide. wikipedia.org In the context of 2-fluoroethoxybenzene synthesis, a phenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile, attacking a 2-fluoroethyl halide or sulfonate (e.g., 2-fluoroethyl tosylate). wikipedia.orgbyjus.com The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.org For this reaction to be efficient, the alkylating agent should be a primary halide to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org The choice of a good leaving group on the fluoroethyl component is crucial for the reaction's success.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for forming the ether linkage, particularly under mild conditions. wikipedia.org This reaction converts an alcohol into various functional groups, including ethers, by reacting it with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org For the synthesis of 2-fluoroethoxybenzene, phenol acts as the nucleophile and 2-fluoroethanol (B46154) is the alcohol component. The reaction mechanism is complex, initiating with the formation of a betaine (B1666868) intermediate from PPh₃ and DEAD. wikipedia.org This intermediate deprotonates the phenol, and the resulting phenoxide displaces an activated phosphonium-alkoxide species, leading to the desired ether with inversion of configuration at the alcohol's stereocenter, a key feature for stereoselective synthesis. organic-chemistry.orgnih.gov

| Method | Reactants | Reagents | Key Features |

| Williamson Ether Synthesis | Phenol, 2-Fluoroethyl Halide/Tosylate | Base (e.g., NaH, K₂CO₃) | S_N2 mechanism; best with primary halides. wikipedia.orgmasterorganicchemistry.com |

| Mitsunobu Reaction | Phenol, 2-Fluoroethanol | PPh₃, DEAD/DIAD | Mild conditions; inversion of stereochemistry. organic-chemistry.orgnih.gov |

Functional Group Interconversion Strategies for 2-Fluoroethoxybenzene Scaffolds

Functional group interconversion (FGI) is a strategic approach in multi-step synthesis where one functional group is transformed into another without altering the core molecular structure. fiveable.meic.ac.ukdeanfrancispress.com This strategy is highly valuable for creating a library of substituted 2-fluoroethoxybenzene analogues from a common intermediate. For example, a nitro group on a 2-fluoroethoxybenzene ring can be reduced to an amine, which can then undergo a wide range of subsequent transformations such as diazotization or acylation. Similarly, a bromo-substituted 2-fluoroethoxybenzene can serve as a precursor for various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. smolecule.com This approach allows for the late-stage diversification of molecular structures, which is particularly efficient in drug discovery programs. ic.ac.uk

Development of Novel Synthetic Approaches to 2-Fluoroethoxybenzene Derivatives

While established methods are reliable, modern organic synthesis has driven the development of more efficient, general, and sustainable catalytic approaches for constructing the 2-fluoroethoxybenzene core.

Transition-Metal-Catalyzed Cross-Coupling Strategies for 2-Fluoroethoxybenzene Construction

Transition-metal catalysis has revolutionized the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination reaction has been successfully extended to C-O bond formation, including the synthesis of aryl ethers. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an alcohol. acs.org For 2-fluoroethoxybenzene synthesis, an aryl bromide or chloride can be coupled with 2-fluoroethanol in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos), and a base. acs.orgtcichemicals.com The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high catalytic activity, allowing the use of even less reactive aryl chlorides as coupling partners. tcichemicals.com

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-promoted reaction for forming aryl ethers from aryl halides and alcohols. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgnumberanalytics.com Modern advancements have led to the development of catalytic systems using copper salts (e.g., CuI) with various ligands (e.g., phenanthroline), which promote the reaction under significantly milder conditions. organic-chemistry.orgnih.gov These improved Ullmann-type reactions, including the related Chan-Lam coupling which uses aryl boronic acids instead of halides, provide a practical and cost-effective method for synthesizing 2-fluoroethoxybenzene and its derivatives. researchgate.netorganic-chemistry.org

| Catalytic System | Aryl Source | Alcohol Source | Catalyst/Ligand | Advantages |

| Buchwald-Hartwig | Aryl Halide/Triflate | 2-Fluoroethanol | Pd catalyst, Phosphine ligand | High functional group tolerance, mild conditions. wikipedia.orgacs.org |

| Ullmann/Chan-Lam | Aryl Halide/Boronic Acid | 2-Fluoroethanol | Cu catalyst, various ligands | Cost-effective metal, improved conditions. wikipedia.orgresearchgate.net |

Enantioselective and Diastereoselective Synthesis of Chiral 2-Fluoroethoxybenzene Analogues

The synthesis of single enantiomers or diastereomers of chiral drug candidates is crucial, as different stereoisomers can have vastly different biological activities. For 2-fluoroethoxybenzene analogues containing additional stereocenters, controlling the stereochemical outcome of the synthesis is paramount.

Enantioselective synthesis can be achieved through several strategies. One approach is to use a chiral catalyst in a key bond-forming step, such as a transition-metal-catalyzed cross-coupling, to induce asymmetry. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to create chiral carbocycles fused to a benzene (B151609) ring. chemrxiv.org Another strategy involves starting with a chiral building block, either a chiral phenol or a chiral derivative of 2-fluoroethanol. The stereocenter in the starting material is then carried through the synthetic sequence. The Mitsunobu reaction, which proceeds with predictable inversion of stereochemistry at the alcohol center, is a particularly useful tool for controlling the stereochemistry of the ether product. organic-chemistry.orgnih.gov The development of catalytic dearomatization reactions also provides a powerful method for generating multiple stereocenters on the aromatic ring in a single step, which can then be elaborated to form complex chiral structures. nih.gov These advanced stereoselective methods enable the precise construction of complex, biologically active molecules containing the 2-fluoroethoxybenzene motif. googleapis.comnih.gov

Flow Chemistry and Continuous Processing for 2-Fluoroethoxybenzene Production Research

The adoption of flow chemistry and continuous processing in the synthesis of fine chemicals and pharmaceuticals is driven by the significant advantages these technologies offer over traditional batch methods. These benefits include enhanced heat and mass transfer, improved safety profiles, greater reaction control, and the potential for straightforward automation and scalability. acs.orgbeilstein-journals.org In the context of producing 2-fluoroethoxybenzene and its substituted analogues, flow chemistry presents a promising avenue for optimizing the widely used Williamson ether synthesis.

Research into the continuous flow synthesis of aryl ethers has demonstrated the potential for significant process intensification. beilstein-journals.orgmdpi.com The synthesis of 2-fluoroethoxybenzene would typically involve the reaction of a phenol with a 2-fluoroethyl halide or sulfonate in the presence of a base. In a flow setup, streams of the reactants are continuously pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor. chimia.ch The precise control over parameters such as temperature, pressure, and residence time allows for the fine-tuning of the reaction to maximize yield and minimize byproduct formation. beilstein-institut.de

One of the key challenges in the Williamson ether synthesis, particularly when dealing with solid bases or the formation of salt byproducts, is the potential for reactor clogging in a continuous system. mdpi.com Research has shown that techniques such as using soluble organic bases or implementing phase-transfer catalysis (PTC) can effectively mitigate these issues. beilstein-journals.orgresearchgate.net In a flow process for 2-fluoroethoxybenzene, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt could be employed to facilitate the reaction between the aqueous base and the organic phase containing the phenol and the alkylating agent, ensuring a smooth and continuous operation. researchgate.nettandfonline.com Poly(ethylene glycol) (PEG) and its derivatives have also been explored as cost-effective and non-toxic alternatives to traditional phase-transfer catalysts like crown ethers. tandfonline.com

Microreactors, with their high surface-area-to-volume ratio, offer exceptional control over highly exothermic reactions and can significantly reduce reaction times. beilstein-institut.de For the synthesis of substituted 2-fluoroethoxybenzene analogues, automated flow systems can be utilized to rapidly screen various substituted phenols and reaction conditions, accelerating the discovery and optimization of new derivatives. nih.govvapourtec.com For instance, the synthesis of various diaryl ethers has been successfully translated from microwave-assisted batch reactions to a continuous flow process, achieving high yields in significantly shorter reaction times. beilstein-journals.org

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of an aryl ether, drawing on data from similar continuous flow etherification studies.

The data suggests that a continuous flow process for producing 2-fluoroethoxybenzene could lead to a significant reduction in reaction time and an improvement in yield compared to conventional batch synthesis. The ability to operate at elevated temperatures and pressures in a controlled manner allows for the acceleration of the reaction rate while maintaining safety. beilstein-journals.orgacs.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Fluoroethoxybenzene

Electrophilic Aromatic Substitution Reactions on 2-Fluoroethoxybenzene: Regioselectivity and Electronic Effects

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The substituent already present on the ring governs the rate of reaction and the position of the incoming electrophile. wikipedia.org

The 2-fluoroethoxy group is classified as an activating group and an ortho, para-director. This is due to the electronic effects exerted by the substituent:

Resonance Effect (+R): The oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons. These electrons can be delocalized into the π-system of the benzene ring through resonance. uwindsor.ca This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org This effect stabilizes the cationic intermediate, known as the arenium ion or sigma complex, formed during the rate-determining step of the reaction, especially when the attack occurs at the ortho or para positions. libretexts.orglibretexts.org

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond. uwindsor.ca Furthermore, the fluorine atom on the ethoxy tail is also strongly electronegative, enhancing the electron-withdrawing inductive pull of the entire substituent.

Common electrophilic aromatic substitution reactions for 2-fluoroethoxybenzene are expected to proceed as follows:

| Reaction Type | Reagents | Electrophile | Expected Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 1-(2-Fluoroethoxy)-2-nitrobenzene (ortho) and 1-(2-Fluoroethoxy)-4-nitrobenzene (para) |

| Halogenation (Bromination) | Br₂, FeBr₃ (Lewis Acid) | Bromonium ion (Br⁺) | 1-Bromo-2-(2-fluoroethoxy)benzene (ortho) and 1-Bromo-4-(2-fluoroethoxy)benzene (para) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (Lewis Acid) | Acylium ion (RCO⁺) | 2-(2-Fluoroethoxy)acetophenone (ortho) and 4-(2-Fluoroethoxy)acetophenone (para) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ (Lewis Acid) | Carbocation (R⁺) | 1-Alkyl-2-(2-fluoroethoxy)benzene (ortho) and 1-Alkyl-4-(2-fluoroethoxy)benzene (para) |

Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoroethoxybenzene Ring Systems

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike 2-fluoroethoxybenzene itself, which is electron-rich and thus unreactive towards nucleophiles, its derivatives can undergo SNAr under specific conditions. libretexts.org For the SNAr mechanism to be viable, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to a good leaving group, typically a halide. libretexts.orglibretexts.org

The 2-fluoroethoxy group is an electron-donating group and therefore deactivates the ring for nucleophilic attack. However, if 2-fluoroethoxybenzene is first subjected to reactions that install potent EWGs, the resulting system can become a substrate for SNAr.

For example, the nitration and subsequent chlorination of 2-fluoroethoxybenzene could yield a substrate like 1-chloro-2-(2-fluoroethoxy)-4-nitrobenzene. In this molecule:

The nitro group acts as the strong electron-withdrawing activator.

The chlorine atom serves as the leaving group.

The ring is activated towards attack by a nucleophile (e.g., methoxide, CH₃O⁻).

The mechanism proceeds via a two-step addition-elimination pathway:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. youtube.com This stabilization is only effective when the EWG is in the ortho or para position relative to the site of attack. libretexts.org

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

Thus, while 2-fluoroethoxybenzene is inert to SNAr, its appropriately substituted derivatives can serve as valuable precursors in synthetic pathways utilizing this mechanism.

Radical Reactions and Photochemical Transformations of 2-Fluoroethoxybenzene

The study of radical and photochemical reactions of 2-fluoroethoxybenzene involves considering the stability of potential radical intermediates and the energy of chemical bonds within the molecule.

Radical Reactions: Free radical reactions are characterized by intermediates with unpaired electrons and are typically initiated by heat, light, or radical initiators. thermofisher.com For 2-fluoroethoxybenzene, several pathways are conceivable:

Benzylic-type Hydrogen Abstraction: The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) is susceptible to hydrogen atom abstraction by a radical species. This would form a resonance-stabilized radical, with delocalization involving the oxygen atom and the aromatic ring. This is often the most favorable pathway for ethers.

Radical Addition to the Aromatic Ring: A radical species can add to the benzene ring, temporarily disrupting its aromaticity and forming a cyclohexadienyl radical intermediate. The specificity of polyfluoroarenes in radical reactions often involves the dimerization of these intermediate radical σ-complexes. fluorine1.ru

Homolytic Cleavage: Under high-energy conditions (e.g., high temperature), homolytic cleavage of the C-O ether bonds or the C-F bond could occur, although these bonds are generally strong and this process is less common than hydrogen abstraction.

Photochemical Transformations: Upon absorption of ultraviolet light, molecules are promoted to an excited electronic state, which can lead to various chemical transformations. For 2-fluoroethoxybenzene, potential photochemical reactions include:

Photo-cleavage: The most probable photochemical reaction for aromatic ethers is the cleavage of the aryl-O or the alkyl-O bond. This homolytic cleavage would generate a phenoxy radical and a 2-fluoroethyl radical, or a 2-fluoroethoxyphenyl radical and a hydrogen atom, respectively. These reactive radical species can then engage in subsequent reactions like dimerization, disproportionation, or hydrogen abstraction from the solvent.

Photo-Fries Rearrangement: While less common for ethers than for esters, a photochemical variant of the Fries rearrangement could potentially occur, leading to the migration of the 2-fluoroethoxy group to the ortho or para positions of the ring to form (2-fluoroethoxy)phenols after hydrogen abstraction.

The presence of the fluorine atom may influence the reaction pathways by altering the bond strengths and the stability of the radical intermediates. nih.gov

C-H Functionalization and Directed Metalation Studies on 2-Fluoroethoxybenzene

Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the conversion of inert C-H bonds into new chemical bonds, thereby increasing synthetic efficiency. nih.gov The 2-fluoroethoxy group can act as a directing group, facilitating the selective functionalization of specific C-H bonds on the aromatic ring.

Directed ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing the position ortho to a directing metalation group (DMG). wikipedia.org The heteroatom of the DMG coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), which then selectively abstracts a proton from the nearest (ortho) position due to proximity and increased kinetic acidity. organic-chemistry.orgbaranlab.org

The oxygen atom of the 2-fluoroethoxy group in 2-fluoroethoxybenzene can function as a moderate DMG. organic-chemistry.org The process is as follows:

Coordination of the Lewis acidic lithium reagent to the Lewis basic ether oxygen.

Deprotonation of the proximal ortho C-H bond by the strong base, forming an ortho-lithiated aryl species.

The resulting aryllithium intermediate is then quenched with an electrophile (E⁺) to yield a 2-substituted-1-(2-fluoroethoxy)benzene derivative.

This method provides exclusive ortho substitution, a selectivity not achievable through standard electrophilic aromatic substitution. wikipedia.org

| Electrophile (E⁺) | Reagent Example | Resulting Functional Group |

| Carbonyl | CO₂ then H₃O⁺ | Carboxylic acid (-COOH) |

| Aldehyde/Ketone | RCHO / RCOR' then H₃O⁺ | Secondary/Tertiary alcohol |

| Alkyl Halide | R-X | Alkyl group (-R) |

| Silyl Halide | R₃SiCl | Silyl group (-SiR₃) |

| Iodine | I₂ | Iodo group (-I) |

Palladium-Catalyzed C-H Activation: Transition metal catalysis, particularly with palladium, offers another avenue for directed C-H functionalization. rsc.orgnih.gov The ether oxygen can act as a directing group, forming a cyclometalated palladium intermediate. nih.gov This intermediate then reacts with a coupling partner to form a new C-C or C-heteroatom bond at the ortho position. This strategy avoids the use of stoichiometric strong bases and often exhibits broad functional group tolerance.

Rearrangement Reactions and Sigmatropic Shifts Involving the 2-Fluoroethoxy Moiety

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in a concerted, intramolecular process. wikipedia.orglibretexts.org The most relevant sigmatropic reaction for a derivative of 2-fluoroethoxybenzene is the Claisen rearrangement. youtube.com

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether or an allyl vinyl ether that occurs upon heating. wikipedia.orgorganic-chemistry.org 2-Fluoroethoxybenzene itself does not undergo this reaction, but an allyl ether derivative, such as allyl 1-(2-fluoroethoxy)-2-phenyl ether, would be an ideal substrate.

The mechanism involves the thermal rearrangement of the allyl ether through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org

The allyl group migrates from the ether oxygen to the ortho carbon of the benzene ring.

This process involves the simultaneous breaking of the O-C allyl bond and the formation of a new C-C bond at the ortho position, along with a shift of the π electrons.

The initial product is a non-aromatic cyclohexadienone intermediate.

This intermediate rapidly tautomerizes to restore the highly stable aromatic ring, yielding the final product, an ortho-allyl phenol (B47542) derivative. libretexts.org

If both ortho positions on the benzene ring are blocked by other substituents, the allyl group can still migrate to the para position. This occurs via an initial Claisen rearrangement to the ortho position to form the cyclohexadienone intermediate, followed by a second libretexts.orglibretexts.org-sigmatropic reaction (a Cope rearrangement) that moves the allyl group to the para position, after which aromatization occurs. organic-chemistry.org

In Depth Spectroscopic Characterization and Structural Analysis of 2 Fluoroethoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Techniques for 2-Fluoroethoxybenzene Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A multi-faceted NMR approach, utilizing various nuclei and advanced experiments, is essential for the unambiguous assignment of 2-fluoroethoxybenzene's structure and for probing the dynamics of its constituent parts.

A comprehensive analysis combining ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete picture of the molecule's covalent framework through chemical shifts, signal multiplicities, and internuclear coupling constants.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The aromatic protons (H2/H6, H3/H5, H4) would appear in the typical downfield region (δ 6.8–7.4 ppm). The ortho protons (H2/H6) are expected to be the most shielded due to the electron-donating nature of the ether oxygen, while the para proton (H4) would be slightly less shielded, and the meta protons (H3/H5) the least shielded. The ethoxy protons would present as two triplets, each integrating to 2H. The protons on the carbon adjacent to the oxygen (O-CH₂) would be coupled to the protons on the carbon bearing the fluorine (CH₂-F), resulting in a triplet. These O-CH₂ protons would also exhibit a smaller two-bond coupling to the fluorine atom (²JHF), potentially resolving into a triplet of triplets. Similarly, the CH₂-F protons would appear as a triplet due to coupling with the O-CH₂ protons, with a large one-bond coupling to the fluorine atom (¹JHF) further splitting the signal.

¹³C NMR: The ¹³C spectrum would display six distinct signals: four for the aromatic carbons and two for the aliphatic ethoxy carbons. The chemical shifts of the aromatic carbons are influenced by the oxygen substituent, with the ipso-carbon (C1) being the most downfield, followed by the ortho (C2/C6) and para (C4) carbons, with the meta carbons (C3/C5) being the most shielded. Crucially, the carbon signals will exhibit splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine (Cβ) will show a very large one-bond coupling constant (¹JCF), while the adjacent carbon (Cα) will show a smaller two-bond coupling (²JCF). Weaker, long-range couplings (³JCF, ⁴JCF) may also be observed for the ipso and ortho aromatic carbons.

¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive. The spectrum of 2-fluoroethoxybenzene is expected to show a single resonance. This signal would be split into a triplet by the two adjacent protons of the methylene (B1212753) group (²JHF).

The predicted NMR data are summarized in the table below.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H2 / H6 (ortho) | ~6.90 | d | ³JHH = ~8.0 |

| H3 / H5 (meta) | ~7.28 | t | ³JHH = ~8.0 | |

| H4 (para) | ~6.95 | t | ³JHH = ~7.5 | |

| Hα (-OCH₂-) | ~4.20 | dt | ³JHH = ~4.0, ³JHF = ~28 | |

| Hβ (-CH₂F) | ~4.70 | dt | ³JHH = ~4.0, ²JHF = ~47 | |

| ¹³C | C1 (ipso) | ~158 | t | ³JCF = ~2 |

| C2 / C6 (ortho) | ~115 | s | ||

| C3 / C5 (meta) | ~130 | s | ||

| C4 (para) | ~122 | s | ||

| Cα (-OCH₂-) | ~68 | t | ²JCF = ~20 | |

| Cβ (-CH₂F) | ~83 | t | ¹JCF = ~170 | |

| ¹⁹F | -F | ~ -225 | t | ²JHF = ~47 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

NMR relaxation studies measure the rates at which nuclear spins return to thermal equilibrium after perturbation. These rates, specifically the spin-lattice (T₁) and spin-spin (T₂) relaxation times, provide powerful insights into molecular dynamics.

For the ¹⁹F nucleus, relaxation is governed by two primary mechanisms: dipole-dipole (DD) interactions with nearby protons (primarily the geminal and vicinal protons of the ethoxy group) and chemical shift anisotropy (CSA). nih.govnih.gov The CSA mechanism's contribution is dependent on the magnetic field strength and the electronic environment of the fluorine atom. By measuring relaxation rates at different magnetic field strengths, the contributions from DD and CSA mechanisms can be disentangled, providing detailed information about the local motional environment of the C-F bond. Such studies would quantify the rotational correlation times for the side chain, offering a detailed picture of its dynamic behavior in solution. youtube.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation for 2-Fluoroethoxybenzene

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule and its fragments, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways. For 2-fluoroethoxybenzene (C₈H₉FO), the calculated exact mass of the molecular ion [M]⁺• is 140.0637 u.

Upon electron ionization (EI), the molecular ion would undergo a series of characteristic fragmentation reactions. The primary fragmentation pathways are predicted to involve cleavages around the ether oxygen and within the fluoroethoxy side chain.

Alpha-Cleavage: The most favorable initial fragmentation is often the cleavage of the bond beta to the phenyl ring (alpha to the ether oxygen). This would involve the loss of a fluoromethyl radical (•CH₂F) to yield a stable phenoxonium ion at m/z 107.0497.

Benzylic Cleavage with Rearrangement: A common pathway for ethers is the cleavage of the O-C(alkyl) bond. This would result in the loss of the entire 2-fluoroethoxy group as a radical, forming a phenoxy cation at m/z 93.0340. Alternatively, loss of a neutral 2-fluoroethoxy radical would form the benzene (B151609) radical cation at m/z 78.0469.

McLafferty-type Rearrangement: A hydrogen atom from the terminal methyl group could be transferred to the aromatic ring or oxygen, followed by the elimination of a neutral molecule of fluoroethene (C₂H₃F), leading to a phenol (B47542) radical cation at m/z 94.0419.

Fragmentation of the Phenyl Ring: Subsequent fragmentation of the resulting aromatic ions (e.g., m/z 78 or 93) would follow established pathways for benzene derivatives, such as the loss of acetylene (B1199291) (C₂H₂) to produce ions at m/z 52 or 67, respectively.

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Proposed Origin |

| [C₈H₉FO]⁺• | C₈H₉FO | 140.0637 | Molecular Ion |

| [C₇H₇O]⁺ | C₇H₇O | 107.0497 | [M - •CH₂F]⁺ |

| [C₆H₅O]⁺ | C₆H₅O | 93.0340 | [M - •C₂H₄F]⁺ |

| [C₆H₆O]⁺• | C₆H₆O | 94.0419 | [M - C₂H₃F]⁺• (Rearrangement) |

| [C₆H₆]⁺• | C₆H₆ | 78.0469 | Loss of fluoroethoxy radical |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 | From [C₆H₆]⁺• or [C₆H₅O]⁺ |

| [C₄H₃]⁺ | C₄H₃ | 51.0235 | From [C₆H₅]⁺ - C₂H₂ |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of 2-Fluoroethoxybenzene

The flexibility of the 2-fluoroethoxy side chain, specifically the rotation around the Ph-O, O-CH₂, and CH₂-CH₂ bonds, allows for the existence of multiple conformers (rotational isomers) in the liquid or gas phase. These conformers would likely have slightly different vibrational frequencies, potentially leading to broadened bands or the appearance of multiple closely spaced peaks in the spectrum. Upon cooling to a crystalline solid, the molecule would be locked into a single, lowest-energy conformation, resulting in a significantly simplified and sharpened spectrum.

Key expected vibrational modes include:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region / Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1270 - 1230 | Very Strong | Weak |

| C-F Stretch | 1100 - 1000 | Very Strong | Weak |

| C-O-C Symmetric Stretch | 1050 - 1020 | Weak | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

The strong C-O-C asymmetric stretch around 1250 cm⁻¹ and the very strong C-F stretch in the 1100-1000 cm⁻¹ region would be particularly diagnostic features in the IR spectrum. The Raman spectrum would be characterized by strong signals for the aromatic ring breathing and stretching modes.

X-ray Crystallography of 2-Fluoroethoxybenzene Derivatives: Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As 2-fluoroethoxybenzene is a liquid at room temperature, its crystal structure has not been reported. To perform such an analysis, a solid derivative would need to be synthesized, for example, by introducing substituents onto the phenyl ring that promote crystallization (e.g., nitro or carboxyl groups).

Assuming a suitable crystalline derivative could be formed, the analysis would reveal the preferred solid-state conformation of the 2-fluoroethoxy side chain. This conformation is determined by a balance of intramolecular steric and electronic effects (e.g., gauche effects involving the fluorine and oxygen atoms) and the optimization of intermolecular packing forces.

In the crystal lattice, several types of non-covalent interactions would be expected to dictate the packing arrangement. weizmann.ac.ilaps.orgmdpi.com These would include:

π-π Stacking: Face-to-face or offset stacking of the aromatic rings from adjacent molecules.

C-H···π Interactions: The interaction of C-H bonds (from either the ring or the side chain) with the electron-rich face of a neighboring phenyl ring.

Weak Hydrogen Bonds: The fluorine and oxygen atoms, being electronegative, can act as weak hydrogen bond acceptors. Interactions of the C-H···F and C-H···O type would likely play a significant role in the crystal packing.

Analysis of the crystal structure would provide quantitative data on these interactions, elucidating how the molecule organizes in the solid state.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Enantiopure 2-Fluoroethoxybenzene Compounds

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral molecules. 2-Fluoroethoxybenzene itself is achiral and therefore optically inactive (it does not produce a CD or ORD signal).

However, if a chiral center were introduced into the molecule—for instance, by adding a chiral substituent to the benzene ring or by modifying the side chain (e.g., Ph-O-CH(CH₃)CH₂F)—the resulting enantiomers could be characterized using these methods.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chromophore. The benzene ring in a 2-fluoroethoxybenzene derivative acts as a chromophore, with characteristic electronic transitions in the UV region (around 210 nm and 260 nm). In a chiral environment, these transitions become CD-active, producing positive or negative signals known as Cotton effects. The specific pattern and sign of the Cotton effects constitute a unique fingerprint for a particular enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It is closely related to CD through the Kronig-Kramers transforms.

For an enantiopure derivative of 2-fluoroethoxybenzene, the CD spectrum could be used to assign the absolute configuration of the stereocenter(s), often by comparing the experimental spectrum to that predicted by quantum chemical calculations or by applying empirical rules such as the sector rules for aromatic chromophores. rsc.org These techniques are thus invaluable for the stereochemical analysis of chiral compounds containing the 2-fluoroethoxybenzene moiety.

Computational Chemistry and Theoretical Investigations of 2 Fluoroethoxybenzene

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are fundamental for understanding a molecule's structure and electronic nature. These methods can elucidate properties like conformational energy landscapes and charge distribution.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory is a cornerstone for studying the rates and pathways of chemical reactions. nycu.edu.twmdpi.com It involves locating the high-energy transition state structure that connects reactants and products. A computational study on transformations involving 2-fluoroethoxybenzene would require identifying these transition states and calculating activation energies. Research detailing such mechanistic pathways for this specific compound is currently absent from the scientific literature.

Molecular Docking and Dynamics Simulations in Research Contexts

Molecular docking and dynamics simulations are powerful tools for investigating how a molecule interacts with a biological target, such as a protein. chemrevlett.comnih.gov These methods predict the binding pose and stability of a ligand within a receptor's active site. While these techniques are widely used in drug discovery, there are no published docking or dynamics studies featuring 2-fluoroethoxybenzene as a ligand of interest.

QSAR and QSPR Studies for Predicting Reactivity and Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of compounds based on their chemical structure. nih.govunipi.it Developing a QSAR or QSPR model requires a dataset of related molecules with known activities or properties. There are no specific QSAR/QSPR studies focused on predicting the reactivity and properties of 2-fluoroethoxybenzene analogues.

Strategic Applications of 2 Fluoroethoxybenzene in Advanced Chemical Synthesis Research

Role of 2-Fluoroethoxybenzene in the Synthesis of Complex Organic Molecules

The 2-fluoroethoxy group can be incorporated into heterocyclic scaffolds, which are prevalent in many pharmaceuticals and other bioactive compounds. For instance, the synthesis of 2-fluoro-substituted purine (B94841) 2′,3′-dideoxy-2′,3′-difluoro-d-arabinofuranosyl nucleosides has been reported. nih.gov In these complex structures, the strategic placement of fluorine atoms is crucial for their biological activity. While not directly employing 2-fluoroethoxybenzene as a starting material, the synthesis of such molecules highlights the importance of fluoroalkoxy groups in the design of complex, biologically relevant molecules. The synthesis of these complex nucleosides involves multiple steps, including the preparation of a fluorinated sugar intermediate and subsequent coupling with a purine base. nih.gov

The development of synthetic routes to access complex molecules often involves multi-step sequences where the order of reactions is critical. frontiersin.org The principles of retrosynthetic analysis are key to devising these synthetic plans. researchgate.net Building blocks containing the 2-fluoroethoxy motif can be strategically employed in these sequences to introduce this specific functionality at a desired stage of the synthesis.

Utilization of 2-Fluoroethoxybenzene in Agrochemical and Specialty Chemical Synthesis Research

The incorporation of fluorine is a well-established strategy in the design of modern agrochemicals, often leading to enhanced efficacy, metabolic stability, and favorable environmental profiles. nih.govresearchgate.netresearchgate.netsemanticscholar.orgccspublishing.org.cnresearchgate.netagropages.com The 2-fluoroethoxy group is among the various fluorinated moieties that have been explored in the development of new pesticides, including herbicides, fungicides, and insecticides. juniperpublishers.comgoogle.comgoogleapis.comjustia.comijfans.org

Patents for new pesticidal compounds often include broad claims covering a range of substituents, and the 2-fluoroethoxy group is frequently listed as a potential haloalkoxy moiety. For example, a patent for pyrazine (B50134) compounds for the control of invertebrate pests lists 2-fluoroethoxy as a possible C1-C4-haloalkoxy substituent. nih.gov Similarly, another patent for pesticidal compositions mentions 2-fluoroethoxy within a list of preferred haloalkoxy groups. googleapis.com This indicates that agrochemical companies consider the 2-fluoroethoxy group a valuable substituent for tuning the properties of their active ingredients.

The synthesis of these agrochemicals typically involves the coupling of various building blocks. For instance, the synthesis of some pesticides involves the reaction of a heterocyclic core with a side chain containing the desired fluoroalkoxy group. ccspublishing.org.cn The 2-fluoroethoxybenzene scaffold can serve as a precursor to such side chains or be incorporated into one of the key intermediates.

While specific, commercialized agrochemicals containing the 2-fluoroethoxybenzene moiety are not extensively detailed in readily available literature, the frequent inclusion of the 2-fluoroethoxy group in patent applications underscores its importance in the ongoing research and development of new crop protection agents. The data below table shows a selection of patents that mention the 2-fluoroethoxy group as a potential substituent in pesticidal compounds.

| Patent Number | Title of Patent | Mention of 2-Fluoroethoxy Group |

| EP 4140995 A1 | PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS | Listed as a preferred C1-C2-fluoroalkoxy moiety. nih.gov |

| US 2011/0015068 A1 | HERBICIDAL COMPOSITION | Mentioned as a possible haloalkoxy substituent. googleapis.com |

| US 9695117 B2 | Fluorosurfactants in pesticides | General mention of fluoroalkoxy groups in surfactants for pesticide formulations. google.com |

Integration of 2-Fluoroethoxybenzene into Materials Science Research

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds highly valuable in materials science. Derivatives of 2-fluoroethoxybenzene are being explored for their potential in creating advanced materials, including functional polymers and liquid crystals.

Design and Synthesis of Functional Polymers Containing 2-Fluoroethoxybenzene Moieties

Fluorinated polymers are known for their exceptional properties, including low surface energy, high thermal stability, and chemical inertness. core.ac.ukresearchgate.net These properties make them suitable for a wide range of applications, from specialty coatings to advanced membranes. The incorporation of the 2-fluoroethoxybenzene moiety into a polymer structure can be achieved through the polymerization of a monomer containing this group.

For instance, a vinyl-substituted 2-fluoroethoxybenzene could serve as a monomer for polymerization. The synthesis of such a monomer could be followed by radical polymerization or other polymerization techniques to yield a poly(vinyl-2-fluoroethoxybenzene). googleapis.com Similarly, acrylate (B77674) or methacrylate (B99206) monomers bearing a 2-fluoroethoxybenzene side chain could be synthesized and subsequently polymerized. core.ac.uk

While specific examples of polymers derived directly from 2-fluoroethoxybenzene are not widely reported in the literature, the general principles of polymer synthesis suggest that such materials are synthetically accessible. The resulting polymers would be expected to exhibit some of the characteristic properties of fluorinated polymers, such as hydrophobicity and thermal stability. The properties of these polymers could be tailored by copolymerizing the 2-fluoroethoxybenzene-containing monomer with other monomers.

The table below outlines potential monomer structures that could be synthesized from 2-fluoroethoxybenzene and used to create functional polymers.

| Monomer Structure | Polymerization Method | Potential Polymer Properties |

| 2-Fluoroethoxy-styrene | Radical, Anionic, or Cationic Polymerization | High thermal stability, hydrophobicity |

| 2-(2-Fluoroethoxy)phenyl acrylate | Radical Polymerization | Optical clarity, weather resistance |

| 2-(2-Fluoroethoxy)phenyl methacrylate | Radical Polymerization | Higher glass transition temperature than the acrylate analog |

Liquid Crystalline Materials and Optoelectronic Applications of 2-Fluoroethoxybenzene Derivatives

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. nih.govnsf.govmdpi.comrsc.orgnsf.govnih.gov The incorporation of fluorine into liquid crystal molecules can significantly influence their mesomorphic properties, such as the type of liquid crystalline phase and the transition temperatures. nsf.govmdpi.comrsc.orgnih.govtandfonline.com The 2-fluoroethoxy group can be introduced as a terminal chain in calamitic (rod-like) liquid crystals.

The synthesis of liquid crystals often involves the connection of a rigid core, typically composed of phenyl rings, with flexible terminal chains. A 2-fluoroethoxy group can serve as one of these terminal chains. For example, a biphenyl (B1667301) core could be functionalized with a 2-fluoroethoxy group at one end and another flexible chain at the other end. The presence of the terminal fluorine atom can affect the intermolecular interactions and, consequently, the liquid crystalline behavior. nsf.govtandfonline.com

Research on fluorinated liquid crystals has shown that the position of the fluorine atom is crucial. A terminal fluorine atom on an alkoxy chain can suppress the formation of smectic phases and favor the nematic phase. nsf.govtandfonline.com The mesomorphic properties of a homologous series of 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)phenyl cinnamate (B1238496) have been investigated, demonstrating the influence of a lateral fluorine atom on the liquid crystalline phases. mdpi.com

While the direct application of 2-fluoroethoxybenzene derivatives in optoelectronic devices is not yet extensively documented, the unique electronic properties of fluorinated organic molecules suggest potential in this area. The high electronegativity of fluorine can influence the energy levels of molecular orbitals, which is a key factor in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research is needed to explore the potential of 2-fluoroethoxybenzene-based materials in these applications.

The following table summarizes the potential effects of incorporating a 2-fluoroethoxy terminal group on the properties of liquid crystals.

| Property | Effect of 2-Fluoroethoxy Group |

| Mesophase Type | Can influence the formation and stability of nematic and smectic phases. nsf.govmdpi.comtandfonline.com |

| Transition Temperatures | Can alter the melting point and clearing point of the liquid crystal. nsf.govtandfonline.com |

| Dielectric Anisotropy | The polar C-F bond can contribute to the overall dielectric anisotropy of the molecule. |

| Viscosity | The flexibility of the ethoxy chain and the size of the fluorine atom can affect the viscosity. |

Radiosynthesis of 2-Fluoroethoxybenzene Labeled Compounds for Preclinical Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in preclinical and clinical research to visualize and quantify biological processes in vivo. nih.govcuni.czrsc.org This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). researchgate.netnih.govrsc.orgnih.govnih.govmdpi.comnih.gov The 2-[¹⁸F]fluoroethoxy group is a valuable moiety for the radiosynthesis of PET tracers due to the favorable properties of ¹⁸F and the metabolic stability of the fluoroethoxy group. nih.govnih.gov

The synthesis of ¹⁸F-labeled compounds often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. A common strategy for introducing the 2-[¹⁸F]fluoroethoxy group is through the use of [¹⁸F]fluoroethyl tosylate, which can be prepared from ethylene (B1197577) glycol ditosylate and [¹⁸F]fluoride. rsc.org This versatile building block can then be used to fluoroethylate various precursor molecules containing a nucleophilic group, such as a phenol (B47542) or an amine. rsc.org

Several PET tracers incorporating the 2-[¹⁸F]fluoroethoxy moiety have been developed and evaluated in preclinical imaging studies. For example, [¹⁸F]fluoroethoxy tryptophan analogues have been synthesized as potential PET tumor imaging agents. nih.gov The radiosynthesis of these compounds was achieved by O-alkylation of the corresponding hydroxytryptophan precursors with [¹⁸F]fluoroethyl tosylate. nih.gov Small animal PET imaging studies with these tracers in xenograft-bearing mice demonstrated their potential for tumor visualization. nih.gov

Another example is the synthesis of 2-(3,4-dimethoxyphenyl)-6-(2-[¹⁸F]fluoroethoxy)benzothiazole ([¹⁸F]FEDBT) for PET imaging of breast cancer. researchgate.net This tracer was also synthesized using the [¹⁸F]fluoroethylation of a phenolic precursor.

The table below provides examples of ¹⁸F-labeled compounds containing the fluoroethoxy group and their applications in preclinical imaging research.

| Radiotracer | Target/Application | Preclinical Model | Key Findings |

| [¹⁸F]Fluoroethoxy tryptophan analogues | Tumor imaging (amino acid transport) | Xenograft-bearing mice | Demonstrated tumor uptake and potential for imaging. nih.gov |

| [¹⁸F]FEDBT | Breast cancer imaging | Not specified in abstract | Synthesized for PET imaging of breast cancer. researchgate.net |

| [¹⁸F]Fluoroethoxy-analogs of neurological drugs | Neuroreceptor imaging | Rodent models, non-human primates | Used to study the distribution and density of neuroreceptors in the brain. nih.govcuni.cz |

Development of Advanced Analytical Methodologies for 2 Fluoroethoxybenzene in Research Environments

Chromatographic Techniques for Separation and Quantification of 2-Fluoroethoxybenzene and Impurities

Chromatography remains the cornerstone for the separation and analysis of volatile and semi-volatile organic compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer powerful solutions for the analysis of 2-Fluoroethoxybenzene.

Gas chromatography is an ideal technique for the analysis of 2-Fluoroethoxybenzene due to its volatility. The method involves vaporizing the sample and separating its components in a gaseous mobile phase.

Separation Principles: The separation is typically achieved using a capillary column coated with a stationary phase. For aromatic compounds like 2-Fluoroethoxybenzene, a non-polar or medium-polarity column is often effective. The choice of the stationary phase is critical for resolving 2-Fluoroethoxybenzene from structurally similar impurities.

Advanced Detectors:

Flame Ionization Detector (FID): FID is a common detector that offers high sensitivity for organic compounds. It is a robust and reliable choice for quantifying 2-Fluoroethoxybenzene when specificity is not a major concern. nih.govnih.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the mass-to-charge ratio of fragmented ions. nih.govnih.gov This is particularly valuable for confirming the presence of 2-Fluoroethoxybenzene in complex samples and for identifying unknown impurities. nih.gov The sensitivity of GC-MS can reach sub-ppb levels for many aromatic compounds. nih.gov

Below is a table representing typical GC-MS parameters that could be adapted for the analysis of 2-Fluoroethoxybenzene.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

| Expected Retention Time | ~8-12 minutes (estimated) |

While GC is often preferred for volatile compounds, HPLC is a valuable alternative, especially for samples in complex liquid matrices that are not suitable for direct injection into a GC system. nih.govresearchgate.net

Separation Principles: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating aromatic compounds. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection:

UV Detector: The presence of the benzene (B151609) ring in 2-Fluoroethoxybenzene makes it a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. nih.gov The analysis is typically performed at a wavelength where the compound exhibits maximum absorbance, ensuring high sensitivity.

The following table outlines a potential HPLC method for the analysis of 2-Fluoroethoxybenzene.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm (estimated based on benzene chromophore) |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4-7 minutes (estimated) |

Spectrophotometric and Electrochemical Detection Systems for 2-Fluoroethoxybenzene

Beyond chromatographic detectors, standalone spectrophotometric and electrochemical systems offer alternative or complementary analytical approaches.

Spectrophotometric Systems: UV-Vis spectrophotometry can be used for the direct quantification of 2-Fluoroethoxybenzene in simple, clean solutions. The method is rapid and straightforward but lacks the selectivity of chromatographic methods. Novel sensor development, potentially involving reagents that react with 2-Fluoroethoxybenzene to produce a distinct color change, could enhance selectivity. nih.govnih.gov

Electrochemical Detection: Direct electrochemical detection of 2-Fluoroethoxybenzene may be challenging as the ether and fluoroethoxy groups are not inherently electroactive. However, electrochemical sensors are highly sensitive to compounds with reducible or oxidizable groups, such as nitroaromatics. mdpi.com Research could explore indirect detection methods or the development of chemically modified electrodes that facilitate an electrochemical reaction with 2-Fluoroethoxybenzene, potentially enabling sensitive detection in microfluidic systems. rsc.org

Novel Sample Preparation and Derivatization Strategies for Trace Analysis of 2-Fluoroethoxybenzene

Effective sample preparation is crucial for accurate analysis, especially at trace levels or in complex matrices like environmental or biological samples. epa.gov

Sample Preparation: The goal is to isolate and concentrate the analyte while removing interfering substances. windows.netscispace.com

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to adsorb 2-Fluoroethoxybenzene from a liquid sample, which is then eluted with a small volume of solvent. SPE is highly efficient for concentrating analytes and cleaning up samples. scispace.com

Liquid-Liquid Extraction (LLE): A classic method where the analyte is partitioned between two immiscible liquids.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace). The adsorbed analytes are then thermally desorbed directly into a GC injector. This method is excellent for trace analysis of volatile compounds.

Derivatization Strategies: Derivatization involves chemically modifying the analyte to enhance its analytical properties. researchgate.net While 2-Fluoroethoxybenzene can be analyzed directly, derivatization may be employed to:

Improve chromatographic behavior or thermal stability. researchgate.net

Introduce a functional group that allows for more sensitive detection. For instance, introducing a fluorophore would enable highly sensitive fluorescence detection in HPLC. nih.gov

Enhance ionization efficiency for mass spectrometry, which is particularly useful for achieving very low detection limits in biological samples. nih.govgoogle.com

Automation and High-Throughput Analytical Platforms for 2-Fluoroethoxybenzene Studies

Modern analytical laboratories increasingly rely on automation to improve efficiency, reproducibility, and sample throughput.

Automation: The entire analytical workflow, from sample preparation and derivatization to injection and data analysis, can be automated. nih.gov Autosamplers can be programmed for complex injection sequences, and online systems can directly couple SPE with HPLC or GC, minimizing manual intervention and potential for error. edgccjournal.org

High-Throughput Screening (HTS): In fields like toxicology and drug discovery, HTS platforms are used to analyze thousands of samples per day. ttp.com These systems often utilize microfluidics or microplate formats to miniaturize experiments, reducing reagent consumption and waste. ttp.comnjit.edu Such platforms could be adapted for large-scale environmental screening projects or toxicological studies involving 2-Fluoroethoxybenzene and related compounds. researchwithrowan.comnih.gov

Environmental Behavior and Degradation Pathways of 2 Fluoroethoxybenzene in Research Contexts

Photochemical and Hydrolytic Degradation Studies of 2-Fluoroethoxybenzene in Aquatic Systems

The degradation of 2-fluoroethoxybenzene in aquatic environments is expected to be governed by its resistance to hydrolysis and its potential for photochemical transformation.

Hydrolytic Degradation: The ether linkage in 2-fluoroethoxybenzene is generally stable under typical environmental pH conditions (pH 4-9). Hydrolysis of aryl ethers requires conditions not commonly found in natural aquatic systems. Similarly, the carbon-fluorine bond is exceptionally strong, making it highly resistant to hydrolytic cleavage. Studies on other fluorinated esters, such as p-nitrophenyl trifluoroacetate, indicate that while hydrolysis can occur, the reaction rates are heavily dependent on the molecular structure and the presence of catalytic water molecules. mdpi.comrsc.org For a relatively simple and stable compound like 2-fluoroethoxybenzene, significant hydrolytic degradation is not anticipated to be a major environmental fate process.

Photochemical Degradation: Photochemical degradation can occur through two primary pathways: direct photolysis, where the molecule itself absorbs solar radiation, and indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH).

Direct Photolysis: The rate of direct photolysis depends on the molecule's absorption spectrum and its quantum yield (the efficiency of the absorbed light in causing a chemical change). rsc.org Aromatic compounds can absorb light in the environmentally relevant UV spectrum ( > 290 nm). Without specific absorption data for 2-fluoroethoxybenzene, it is difficult to quantify its direct photolysis rate. However, research on other aromatic compounds shows this can be a degradation pathway. semanticscholar.org

Indirect Photolysis: Reaction with hydroxyl radicals is a primary degradation pathway for many organic compounds in sunlit waters. The rate of this reaction is dependent on the concentration of •OH and the specific reaction rate constant for the compound. For aromatic ethers, the benzene (B151609) ring and the ether linkage are potential sites for •OH attack. It is expected that indirect photolysis would be a more significant degradation pathway than direct photolysis or hydrolysis.

Microbial Biotransformation and Biodegradation Mechanisms of 2-Fluoroethoxybenzene

The biodegradation of fluorinated organic compounds is often slow and incomplete due to the stability of the C-F bond. researchwithrutgers.com However, the structure of 2-fluoroethoxybenzene, containing a non-fluorinated benzene ring and an ether linkage, presents potential sites for microbial attack.

Research on other fluoroalkylether substances indicates that aerobic biotransformation is often initiated by enzymatic attack on a non-fluorinated carbon atom adjacent to the ether oxygen. nih.gov This process, likely catalyzed by monooxygenase enzymes, would form an unstable hemiacetal intermediate. nih.govfrtr.gov This intermediate would then spontaneously cleave the ether bond, a process known as O-dealkylation, yielding an alcohol and an aldehyde. nih.gov For 2-fluoroethoxybenzene, this would likely produce phenol (B47542) and 2-fluoroacetaldehyde.

The subsequent fate of these intermediates would determine the extent of biodegradation.

Phenol: Can be readily mineralized by many microorganisms through catechol intermediates and ring cleavage. nih.gov

2-Fluoroacetaldehyde: The presence of the fluorine atom makes this intermediate more recalcitrant. Further degradation would require enzymatic defluorination, which is a significant bottleneck in the biodegradation of many organofluorine compounds.

Adsorption and Leaching Behavior of 2-Fluoroethoxybenzene in Soil Systems

The mobility of 2-fluoroethoxybenzene in soil is dictated by its adsorption to soil particles, which in turn influences its potential to leach into groundwater. The key parameter for assessing this behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comca.gov

Adsorption Behavior: The adsorption of neutral organic compounds like 2-fluoroethoxybenzene to soil is primarily driven by partitioning into soil organic matter. usgs.gov Hydrophobic interactions are significant, and therefore, soils with higher organic carbon content are expected to exhibit stronger adsorption. usgs.govnih.gov Other soil properties like clay content and pH can also play a role, but organic matter is typically the dominant factor for non-ionic aromatic compounds. usgs.goveag.com

The Freundlich adsorption coefficient (Kf) is often used to describe the non-linear sorption of compounds to soil. regulations.gov This coefficient can be normalized to the organic carbon content to derive the Koc value, which allows for comparison across different soil types. chemsafetypro.com

| Soil/Compound Property | Influence on Adsorption | Influence on Leaching Potential | Rationale |

|---|---|---|---|

| High Soil Organic Matter | Increases Adsorption | Decreases Leaching | Provides a medium for hydrophobic partitioning. usgs.gov |

| High Clay Content | May Increase Adsorption | May Decrease Leaching | Provides surface area for interaction, though less significant than organic matter for neutral compounds. eag.com |

| Low Koc Value | Low Adsorption | High Leaching | Indicates a preference for the aqueous phase over the soil organic carbon phase. chemsafetypro.com |

| High Water Solubility | Decreases Adsorption | Increases Leaching | Compound prefers to remain in the soil pore water rather than partitioning to solids. |

Leaching Potential: A compound's leaching potential is inversely related to its adsorption. cabidigitallibrary.org Compounds with low Koc values are weakly adsorbed and therefore more mobile in the soil profile, posing a greater risk of transport to groundwater. chemsafetypro.com Given its moderate polarity (due to the ether and fluorine groups) and water solubility, 2-fluoroethoxybenzene is expected to have a moderate to low Koc value, suggesting a potential for leaching in soils with low organic matter content. cabidigitallibrary.orgnih.govmdpi.com Column leaching studies are the standard method for experimentally determining the mobility of chemicals in soil. cabidigitallibrary.org

Development of Research Models for Environmental Fate Prediction of Fluoroethoxybenzene Compounds

Due to the scarcity of experimental data for many emerging contaminants, including fluoroethoxybenzene compounds, computational models are crucial for predicting their environmental fate and persistence. nih.govrsc.org These in silico tools use the chemical structure to estimate physicochemical properties and predict behavior in the environment.

Quantitative Structure-Activity Relationships (QSARs): QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, such as toxicity or environmental fate parameters. altex.orgnih.govrsc.org For environmental fate, QSARs can estimate properties like water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil adsorption coefficient (Koc). These estimated properties then serve as inputs for larger environmental models. ca.gov

Multimedia Environmental Fate Models: These models, such as the Equilibrium Criterion (EQC) model or those implemented in software like the U.S. EPA's EPISuite, simulate the partitioning and persistence of a chemical in a standardized "unit-world" environment consisting of interconnected compartments like air, water, soil, and sediment. nih.govcefic-lri.org

Key outputs from these models include:

Long-Range Transport Potential (LRTP): An assessment of the likelihood that a chemical will be transported far from its source via air or water currents. nih.gov

Compartmental Distribution: The predicted percentage of the chemical that will reside in each environmental compartment at equilibrium.

For novel per- and polyfluoroalkyl substances (PFAS), including fluorinated ethers, these models predict that while structural differences exist compared to legacy PFAS, many alternatives are likely to be similarly persistent and mobile, leading to widespread global distribution. nih.govnih.gov Such models are invaluable for screening and prioritizing new or data-poor chemicals like 2-fluoroethoxybenzene for further experimental investigation. rsc.org

| Model/Tool | Primary Function | Key Inputs | Key Outputs | Relevance for Fluoroethoxybenzenes |

|---|---|---|---|---|

| QSAR Models | Estimate physicochemical and toxicity properties from chemical structure. altex.org | Molecular structure/descriptors. | Koc, Kow, water solubility, degradation rates, toxicity endpoints. nih.gov | Provides essential input parameters for fate models when experimental data is absent. |

| EPISuite (U.S. EPA) | Suite of models to estimate physical/chemical properties and environmental fate. nih.gov | Chemical structure. | Degradation half-lives in air, water, soil; Koc; bioaccumulation factor. | A standard screening tool to predict the likely persistence and mobility. |

| OECD POV and LRTP Screening Tool | Assesses overall persistence and long-range transport potential using a fugacity-based model. nih.gov | Physicochemical properties, degradation half-lives. | Overall persistence (Pov), characteristic travel distance (LRTP). | Helps to assess if the compound is likely to be a persistent and globally distributed pollutant. |

| SimpleBox | Multimedia mass balance model simulating fate on regional to global scales. cefic-lri.orgnih.gov | Emission rates, physicochemical properties, degradation rates. | Concentrations in environmental compartments, mass distribution (%). | Predicts the ultimate environmental sinks and potential exposure concentrations. |

Emerging Research Directions and Future Perspectives for 2 Fluoroethoxybenzene Chemistry

Exploration of Unprecedented Reactivity and Catalysis Involving 2-Fluoroethoxybenzene

While the fundamental reactivity of fluoroaromatic compounds is well-established, the unique combination of the fluoro and ethoxy substituents on the benzene (B151609) ring in 2-fluoroethoxybenzene presents opportunities for discovering unprecedented reactivity and developing novel catalytic systems. Future research is anticipated to focus on several key areas:

C-H Functionalization: The selective activation and functionalization of C-H bonds are at the forefront of modern organic synthesis. In 2-fluoroethoxybenzene, the presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom can influence the electron density of the aromatic ring, potentially enabling regioselective C-H activation at positions that are typically unreactive. Researchers are expected to explore transition-metal-catalyzed reactions to introduce new functional groups onto the benzene ring, leading to the synthesis of complex molecules from a simple starting material.

Novel Coupling Reactions: The development of new cross-coupling reactions involving 2-fluoroethoxybenzene as a coupling partner is a promising avenue of research. This could involve the use of novel catalyst systems that can overcome the challenges associated with the activation of the C-F bond, which is notoriously strong. Success in this area would provide new synthetic routes to a wide range of substituted aromatic compounds.

Asymmetric Catalysis: The synthesis of chiral derivatives of 2-fluoroethoxybenzene is of significant interest, particularly for applications in medicinal chemistry and materials science. Future research will likely focus on the development of asymmetric catalytic methods to introduce chirality, either by functionalizing the aromatic ring or by modifying the ethoxy side chain.

Application of Machine Learning and Data Science in Optimizing 2-Fluoroethoxybenzene Synthesis and Reactivity

The integration of machine learning and data science is revolutionizing chemical research, and the study of 2-fluoroethoxybenzene is poised to benefit significantly from these computational tools. By leveraging large datasets of reaction parameters and outcomes, researchers can develop predictive models to optimize synthetic routes and explore the reactivity of this compound in silico.

Key applications of machine learning and data science in this context include:

Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can be employed to identify novel and efficient synthetic pathways to 2-fluoroethoxybenzene and its derivatives. These algorithms can analyze vast chemical reaction databases to propose synthetic routes that may not be immediately obvious to human chemists, potentially leading to more cost-effective and sustainable manufacturing processes.

Reaction Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent, reaction time) for a given transformation involving 2-fluoroethoxybenzene. This can significantly reduce the number of experiments required to achieve high yields and selectivity, saving time and resources.

Predictive Modeling of Reactivity and Properties: Data-driven models can be developed to predict the reactivity of 2-fluoroethoxybenzene in various chemical transformations, as well as to estimate its physicochemical properties. This can guide the design of new experiments and help in the rational design of novel molecules with desired characteristics.

| Application Area | Machine Learning/Data Science Technique | Potential Impact on 2-Fluoroethoxybenzene Research |

| Synthesis Planning | Retrosynthesis Algorithms, Neural Networks | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Random Forest | Accelerated optimization of reaction conditions for higher yields and selectivity. |

| Reactivity Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | In silico screening of potential reactions and prediction of product outcomes. |

| Property Prediction | Graph Convolutional Networks, Deep Learning | Estimation of physical, chemical, and biological properties of derivatives. |

Sustainable and Circular Economy Approaches in the Lifecycle of 2-Fluoroethoxybenzene

In line with the growing global emphasis on sustainability, future research on 2-fluoroethoxybenzene will increasingly focus on developing green and circular economy approaches throughout its lifecycle. This involves minimizing waste, reducing energy consumption, and designing processes that are environmentally benign.

Key strategies for a more sustainable approach to 2-fluoroethoxybenzene chemistry include:

Green Synthesis Routes: The development of synthetic methods that utilize renewable starting materials, employ greener solvents, and operate under milder reaction conditions will be a priority. This could involve exploring biocatalysis or flow chemistry approaches to improve the efficiency and reduce the environmental footprint of 2-fluoroethoxybenzene production.

Catalyst Recovery and Reuse: For catalytic processes involving 2-fluoroethoxybenzene, a focus on the development of heterogeneous catalysts or the implementation of effective catalyst recycling protocols will be crucial to minimize waste and reduce costs.

Waste Valorization: Investigating methods to convert byproducts and waste streams from the synthesis of 2-fluoroethoxybenzene into valuable chemicals will be a key aspect of a circular economy approach.

Lifecycle Assessment: Conducting comprehensive lifecycle assessments of 2-fluoroethoxybenzene and its derivatives will be essential to identify environmental hotspots and guide the development of more sustainable processes from cradle to grave.

Discovery of Novel Applications for 2-Fluoroethoxybenzene in Interdisciplinary Research Fields

The unique electronic and steric properties imparted by the fluoro and ethoxy groups make 2-fluoroethoxybenzene a versatile building block for the synthesis of novel molecules with potential applications in a wide range of interdisciplinary research fields.

Future research is expected to explore the following areas:

Medicinal Chemistry: Fluorinated organic molecules often exhibit enhanced metabolic stability and improved binding affinity to biological targets. jscimedcentral.com Derivatives of 2-fluoroethoxybenzene could be investigated as potential scaffolds for the development of new therapeutic agents. jscimedcentral.com The introduction of this moiety into known drug molecules could lead to improved pharmacokinetic and pharmacodynamic profiles. jscimedcentral.com For instance, fluorobenzene-containing compounds have shown promise as antibacterial, antifungal, and anti-inflammatory agents. jscimedcentral.com

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and reduced environmental impact is a constant need. The structural features of 2-fluoroethoxybenzene could be incorporated into new agrochemical candidates to enhance their biological activity and selectivity.

Materials Science: The incorporation of 2-fluoroethoxybenzene derivatives into polymers or other materials could lead to the development of new materials with tailored properties, such as enhanced thermal stability, altered refractive index, or specific surface characteristics. There is potential for application in areas like advanced polymers and specialty electronics.

Chemical Probes and Sensors: The fluorescent properties of some aromatic compounds can be tuned by the introduction of specific substituents. Research into the photophysical properties of 2-fluoroethoxybenzene derivatives could lead to the development of novel fluorescent probes for biological imaging or chemical sensing applications.

| Interdisciplinary Field | Potential Application of 2-Fluoroethoxybenzene Derivatives | Key Research Focus |

| Medicinal Chemistry | Novel therapeutic agents | Synthesis of libraries of derivatives for biological screening, structure-activity relationship studies. |

| Agrochemicals | New pesticides and herbicides | Design and synthesis of compounds with enhanced biological activity and selectivity. |

| Materials Science | Advanced polymers and functional materials | Incorporation into polymer backbones to modify material properties. |

| Chemical Biology | Fluorescent probes and sensors | Investigation of photophysical properties and development of sensing applications. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-fluoroethoxybenzene derivatives, and how are reaction conditions optimized?

- Methodology :

-

Nucleophilic substitution : Reacting 2-hydroxybenzene derivatives with 2-fluoroethyl tosylate in anhydrous DMSO or DMF under basic conditions (e.g., K₂CO₃) at 80–100°C for 6–12 hours .

-

Tosylate precursors : Utilize tosylate intermediates for efficient fluorine substitution, with KI as a catalyst to enhance reactivity .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for high-boiling reactions) and temperature to minimize side products like cyclization byproducts .

- Data Table: Key Synthetic Parameters

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 2-Fluoroethyl tosylate, K₂CO₃, DMSO, 80°C | 60–75 | Competing elimination reactions |

| Radiolabeling (¹⁸F) | Tosylate precursor, K¹⁸F, MeCN, 110°C | 40–55 | Radiolysis and purification |

Q. Which analytical techniques are most effective for characterizing 2-fluoroethoxybenzene derivatives?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine incorporation (δ ≈ -220 to -230 ppm for fluoroethoxy groups) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect trace byproducts .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling 2-fluoroethoxybenzene compounds?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., tosyl chloride byproducts) .